![molecular formula C12H20Cl2N2O B2833187 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride CAS No. 1286266-04-3](/img/structure/B2833187.png)
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2O . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for a similar compound, “4-[(4-amino-1-piperidinyl)methyl]benzonitrile hydrochloride”, is 1S/C13H17N3.ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-4,13H,5-8,10,15H2;1H . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride” include its molecular weight, which is 279.206 . More detailed properties such as melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Model Systems for Enzymes
Compounds structurally related to 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride have been synthesized to model the active sites of type 3 copper proteins, contributing to our understanding of enzymatic processes such as catechol oxidase activity. For instance, the synthesis of unsymmetrical compartmental dinucleating ligands aims to mimic these proteins, highlighting the role of thioether groups close to the metal site in enhancing catalytic activity (Merkel et al., 2005).
Antimicrobial and Antifungal Applications
Research on Schiff bases, including compounds similar to the one , has demonstrated significant antimicrobial and antifungal properties. These compounds have been synthesized and characterized, revealing their potential as antimicrobial agents against a range of bacterial and fungal strains. This opens avenues for the development of new therapeutic agents (Carreño et al., 2018).
Environmental and Material Science Applications
In the realm of environmental science, certain derivatives have been evaluated for their corrosion inhibition properties on metals, suggesting their usefulness in protecting infrastructure and machinery against corrosive environments (Prabhu et al., 2008). Furthermore, the development of novel stabilizers for polymers based on hindered phenols and hindered amine stabilizers showcases the material science applications of these compounds, particularly in enhancing polymer stability against degradation (Kósa et al., 2003).
Bioactivity and DNA Interaction Studies
The bioactivity of 4-aminophenol derivatives, closely related to the compound of interest, has been extensively studied, revealing their broad-spectrum antimicrobial, antidiabetic, and potential anticancer activities. These studies also explore their interactions with DNA, indicating their promise in drug development and as tools for understanding molecular interactions (Rafique et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10;;/h1-4,11,15H,5-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWBERDEHDCXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)
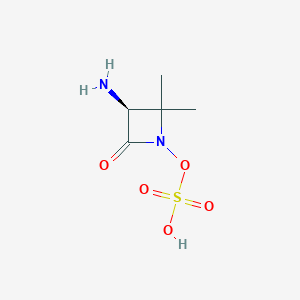
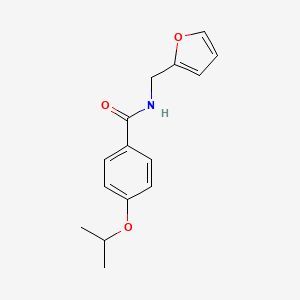
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)
![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)
![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)
![4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2833115.png)

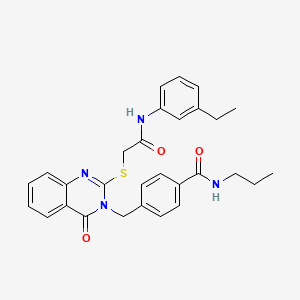
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2833120.png)
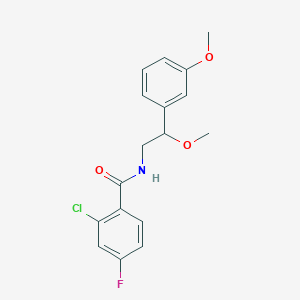
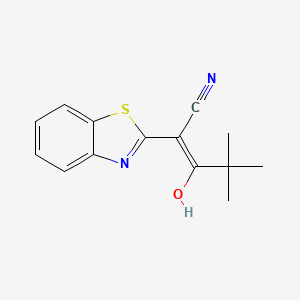
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)